3-cyclopropyl-4-nitro-1H-indazole
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Overview
Description
3-Cyclopropyl-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-nitro-1H-indazole can be achieved through several methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to form different derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may also play a role in modulating the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1H-indazole: Lacks the cyclopropyl group but shares the nitro group and indazole core.
3-Cyclopropyl-1H-indazole: Lacks the nitro group but shares the cyclopropyl group and indazole core.
3-Cyclopropyl-4-amino-1H-indazole: The nitro group is reduced to an amino group.
Uniqueness
3-Cyclopropyl-4-nitro-1H-indazole is unique due to the presence of both the cyclopropyl and nitro groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-cyclopropyl-4-nitro-2H-indazole |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)8-3-1-2-7-9(8)10(12-11-7)6-4-5-6/h1-3,6H,4-5H2,(H,11,12) |
InChI Key |
LRUXIGXIIRMTID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C(=NN2)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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